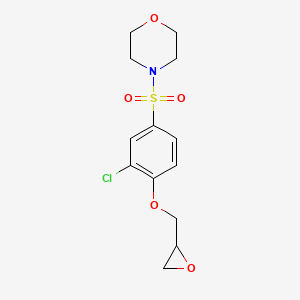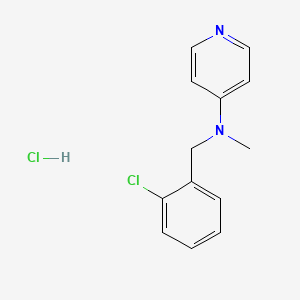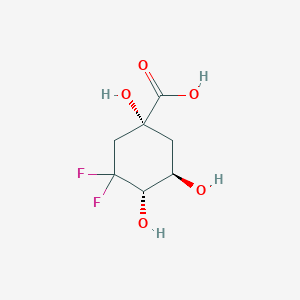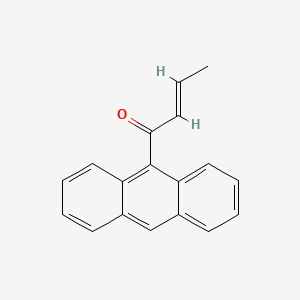
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and an epoxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine typically involves the reaction of 3-chloro-4-hydroxybenzenesulfonyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with epichlorohydrin to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products
The major products formed from these reactions include diols from epoxide ring opening, sulfides from sulfonyl group reduction, and various substituted derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)morpholine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)piperidine
- 4-((3-Chloro-4-(oxiran-2-ylmethoxy)phenyl)sulfonyl)thiomorpholine
Uniqueness
The presence of both an epoxide and a sulfonyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
Propiedades
Fórmula molecular |
C13H16ClNO5S |
|---|---|
Peso molecular |
333.79 g/mol |
Nombre IUPAC |
4-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C13H16ClNO5S/c14-12-7-11(1-2-13(12)20-9-10-8-19-10)21(16,17)15-3-5-18-6-4-15/h1-2,7,10H,3-6,8-9H2 |
Clave InChI |
KBHVUJGCZXFVTR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OCC3CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)

![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)


![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)

![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)

